![molecular formula C16H11BrO2S B12608125 Naphthalene, 2-[(4-bromophenyl)sulfonyl]- CAS No. 881210-55-5](/img/structure/B12608125.png)
Naphthalene, 2-[(4-bromophenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 2-[(4-bromophenyl)sulfonyl]- is an organic compound with the molecular formula C16H11BrO2S. It is a derivative of naphthalene, where a bromophenylsulfonyl group is attached to the second position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-[(4-bromophenyl)sulfonyl]- typically involves the reaction of 2-naphthol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final product by heating .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2-[(4-bromophenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) and sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can lead to the formation of halogenated derivatives, while nucleophilic substitution can result in the replacement of the bromine atom with other functional groups .
Scientific Research Applications
Naphthalene, 2-[(4-bromophenyl)sulfonyl]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Naphthalene, 2-[(4-bromophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 2-[(4-chlorophenyl)sulfonyl]-: Similar structure but with a chlorine atom instead of bromine.
Naphthalene, 2-[(4-fluorophenyl)sulfonyl]-: Similar structure but with a fluorine atom instead of bromine.
Naphthalene, 2-[(4-methylphenyl)sulfonyl]-: Similar structure but with a methyl group instead of bromine.
Uniqueness
Naphthalene, 2-[(4-bromophenyl)sulfonyl]- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, that may not be as favorable with other halogens or substituents .
Properties
CAS No. |
881210-55-5 |
|---|---|
Molecular Formula |
C16H11BrO2S |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C16H11BrO2S/c17-14-6-9-15(10-7-14)20(18,19)16-8-5-12-3-1-2-4-13(12)11-16/h1-11H |
InChI Key |
NFASUGMSMJVHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


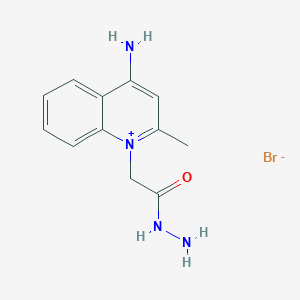
![6-[4-(Dimethylamino)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608044.png)


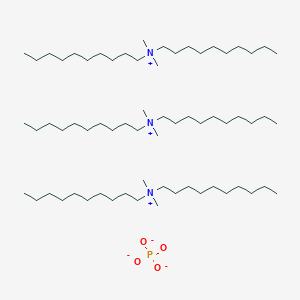
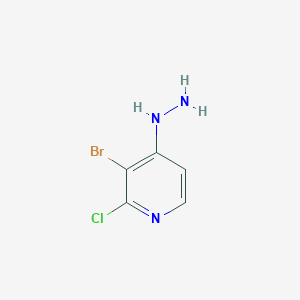
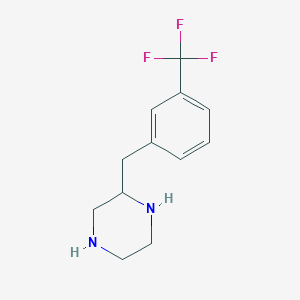
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
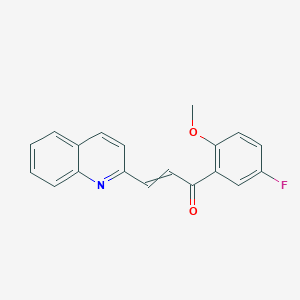
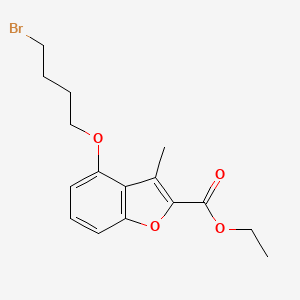
![1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)-](/img/structure/B12608086.png)
![6-(Furan-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608090.png)
![2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12608098.png)
![[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B12608100.png)
